3-Allyl-5-(2,5-dichlorobenzyl)-2-((furan-2-ylmethylene)hydrazono)thiazolidin-4-one
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Overview
Description
3-Allyl-5-(2,5-dichlorobenzyl)-2-((furan-2-ylmethylene)hydrazono)thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-5-(2,5-dichlorobenzyl)-2-((furan-2-ylmethylene)hydrazono)thiazolidin-4-one typically involves the following steps:
Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of an appropriate thioamide with an α-halo acid or its derivative under basic conditions.
Introduction of Allyl Group: The allyl group can be introduced via an allylation reaction using allyl halides in the presence of a base.
Attachment of Dichlorobenzyl Group: The dichlorobenzyl group can be attached through a nucleophilic substitution reaction using 2,5-dichlorobenzyl chloride.
Formation of Hydrazono Group: The hydrazono group can be formed by the condensation of the thiazolidinone derivative with furan-2-carbaldehyde in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl and furan moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the hydrazono group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, under basic or neutral conditions.
Major Products
Oxidation: Formation of epoxides, aldehydes, or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazolidinone derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology
Antimicrobial: Exhibits antimicrobial activity against various bacterial and fungal strains.
Anti-inflammatory: Potential use as an anti-inflammatory agent in pharmaceutical formulations.
Medicine
Anticancer: Shows promise in inhibiting the growth of certain cancer cell lines.
Drug Development: Used as a lead compound for the development of new therapeutic agents.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Used in the synthesis of various pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 3-Allyl-5-(2,5-dichlorobenzyl)-2-((furan-2-ylmethylene)hydrazono)thiazolidin-4-one involves interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways: Inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- 3-Allyl-5-(2,5-dichlorobenzyl)-2-((furan-2-ylmethylene)hydrazono)thiazolidin-4-one
- 3-Allyl-5-(2,4-dichlorobenzyl)-2-((furan-2-ylmethylene)hydrazono)thiazolidin-4-one
- 3-Allyl-5-(2,5-dichlorobenzyl)-2-((thiophene-2-ylmethylene)hydrazono)thiazolidin-4-one
Uniqueness
- Functional Groups : The presence of specific functional groups such as the furan moiety and dichlorobenzyl group contributes to its unique chemical behavior.
- Biological Activity : Exhibits distinct biological activities compared to similar compounds, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
(2E)-5-[(2,5-dichlorophenyl)methyl]-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-3-prop-2-enyl-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2S/c1-2-7-23-17(24)16(10-12-9-13(19)5-6-15(12)20)26-18(23)22-21-11-14-4-3-8-25-14/h2-6,8-9,11,16H,1,7,10H2/b21-11+,22-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSWDVMYQXAILC-RHQMAGSPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(SC1=NN=CC2=CC=CO2)CC3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN\1C(=O)C(S/C1=N/N=C/C2=CC=CO2)CC3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
292056-94-1 |
Source
|
Record name | 2-FURALDEHYDE [(2E)-3-ALLYL-5-(2,5-DICHLOROBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]HYDRAZONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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